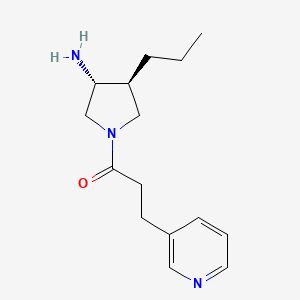

![molecular formula C9H8N4S B5572782 8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)

8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine often involves reactions of hydrazonoyl halides with specific substrates leading to the formation of triazolo[4,3-a]pyrimidines, thiadiazoles, and selenadiazoles (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004). Additionally, oxidative cyclization methods using alumina-supported calcium hypochlorite have been employed for synthesizing diphenylthieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine derivatives at room temperature (Son & Song, 2010).

Molecular Structure Analysis

The molecular structure of these compounds often features a fusion of triazolo and pyrimidine rings with a thiophene backbone. Structural elucidation is typically achieved through a combination of spectroscopic techniques and, in some cases, X-ray crystallography. The presence of the triazolo[1,5-c]pyrimidine moiety has been explored for modifications at the 8 position to achieve selectivity towards specific biological targets (Federico et al., 2018).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including ring rearrangement, nucleophilic substitution, and oxidative cyclization. The reactivity can be significantly influenced by substituents on the thiophene and pyrimidine rings, enabling the synthesis of a wide range of derivatives with different chemical properties (Tang, Wang, Li, & Wang, 2014).

Scientific Research Applications

Synthetic Chemistry : The compound and its derivatives are used in synthetic chemistry for the construction of various heterocyclic systems. For example, reactions of hydrazonoyl halides with ethyl derivatives have been employed to synthesize 1,2,4-triazolo[4,3-a]pyrimidines, thiadiazolines, and selenadiazolines, showcasing the compound's utility in the synthesis of complex heterocycles (A. Abdelhamid, Bassem A. M. Abdel-Wahab, Ali A. Al-Atoom, 2004).

Antimicrobial Research : Certain thienopyrimidine derivatives, related to 8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine, have shown antimicrobial properties, indicating potential applications in the development of new antimicrobial agents. This involves the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety in a one-step process, leading to the preparation of [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives (M. H. Bhuiyan et al., 2006).

Heterocyclization and Complex Heterocycles : The compound's derivatives have been utilized in heterocyclization reactions to prepare pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones, showcasing the versatility in synthesizing complex heterocycles which could have implications in pharmaceutical chemistry and material science (A. Davoodnia et al., 2008).

Insecticidal Properties : Innovations in the field of agrochemicals have been demonstrated through the synthesis of novel heterocycles incorporating thiadiazole moieties, derived from compounds related to 8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine, showing insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This indicates potential applications in developing new insecticidal compounds (A. Fadda et al., 2017).

Mechanism of Action

Future Directions

The future research on triazolopyrimidines and related compounds is likely to focus on the design and synthesis of new derivatives with improved pharmacological activities and safety profiles. In silico pharmacokinetic and molecular modeling studies may also be used to guide the design and development of these compounds .

properties

IUPAC Name |

11-ethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4S/c1-2-6-3-7-8-12-11-5-13(8)4-10-9(7)14-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPONHKYEEIKOLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CN3C2=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5572700.png)

![3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5572703.png)

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572711.png)

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5572713.png)

![ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5572730.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B5572741.png)

![2,4-dimethyl-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5572753.png)

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide](/img/structure/B5572758.png)

![2-(3,6-dimethylpyrazin-2-yl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5572766.png)

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5572777.png)

![4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B5572779.png)